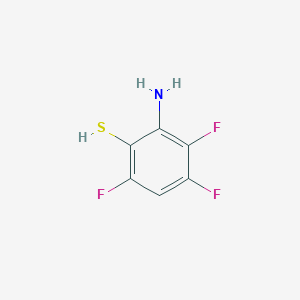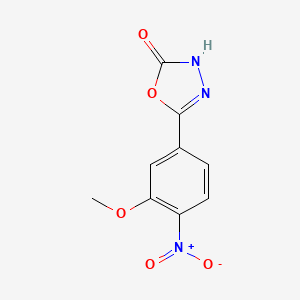
N-ALPHA-(4-CHLOROPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ALPHA-(4-CHLOROPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE is an organic compound that features a chlorophenyl group and a dimethylaminophenyl group connected via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ALPHA-(4-CHLOROPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE typically involves the reaction of 4-chlorobenzaldehyde with 4-dimethylaminobenzylamine. The reaction is carried out under anhydrous conditions using a suitable solvent such as toluene or dichloromethane. The reaction mixture is often heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-ALPHA-(4-CHLOROPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-ALPHA-(4-CHLOROPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-ALPHA-(4-CHLOROPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, in medicinal applications, it may act as an antagonist or agonist at certain receptor sites, modulating physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar structural features.
4-Chlorobenzylamine: Shares the chlorophenyl group but lacks the dimethylaminophenyl moiety.
4-Dimethylaminobenzylamine: Contains the dimethylaminophenyl group but lacks the chlorophenyl moiety.
Uniqueness
N-ALPHA-(4-CHLOROPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE is unique due to the presence of both the chlorophenyl and dimethylaminophenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and reactivity patterns that are not observed in simpler analogs.
Propiedades
Número CAS |
141619-95-6 |
|---|---|
Fórmula molecular |
C15H17ClN2 |
Peso molecular |
260.76 g/mol |
Nombre IUPAC |
4-[(4-chloroanilino)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H17ClN2/c1-18(2)15-9-3-12(4-10-15)11-17-14-7-5-13(16)6-8-14/h3-10,17H,11H2,1-2H3 |
Clave InChI |
FWKSHKCNVMHOIW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-bromo-N-[4-(dimethylamino)phenyl]benzenesulphonamide](/img/structure/B8741039.png)



![1-[5-[(4-Fluorophenyl)methyl]furan-2-yl]ethanone](/img/structure/B8741075.png)




![3-(2-(Diethylamino)-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8741114.png)

